molecular formula C21H25N3O4S B11176067 N-[4-(butan-2-ylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[4-(butan-2-ylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11176067
M. Wt: 415.5 g/mol
InChI Key: GJAXOJJIOBOGSH-UHFFFAOYSA-N
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Description

N-[4-(butan-2-ylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a sulfonamide group, a pyrrolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Sulfonamide Group: This involves the reaction of a suitable amine with a sulfonyl chloride under basic conditions.

    Construction of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the sulfonamide intermediate with the pyrrolidine intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-ylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-(butan-2-ylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(butan-2-ylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C21H25N3O4S/c1-3-15(2)23-29(27,28)19-11-9-17(10-12-19)22-21(26)16-13-20(25)24(14-16)18-7-5-4-6-8-18/h4-12,15-16,23H,3,13-14H2,1-2H3,(H,22,26)

InChI Key

GJAXOJJIOBOGSH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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